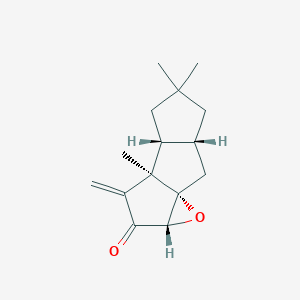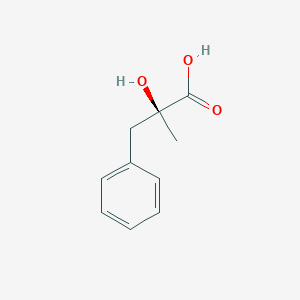acetic acid CAS No. 177902-90-8](/img/structure/B66199.png)
[(Carboxymethoxy)amino](oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Carboxymethoxy)aminoacetic acid” is a chemical compound with the molecular formula C4H5NO6 . It contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic hydroxylamine, and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “(Carboxymethoxy)aminoacetic acid” consists of 16 atoms, including 5 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . The InChI code for this compound is 1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) .Physical And Chemical Properties Analysis
“(Carboxymethoxy)aminoacetic acid” is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of the compound is 163.09 .Wissenschaftliche Forschungsanwendungen
N-Acetylcysteine in Psychiatry
N-Acetylcysteine (NAC) has emerged as a beneficial agent in the treatment of psychiatric disorders, leveraging its capacity beyond being an antioxidant precursor to modulating glutamatergic, neurotropic, and inflammatory pathways. This indicates the potential of carboxylic acid derivatives in psychiatric applications (Dean, Giorlando, & Berk, 2011).
Oxidative Damage in Organic Acidurias
Research on organic acidurias, disorders stemming from enzyme deficiencies leading to the accumulation of organic acids, suggests oxidative stress plays a significant role in neuropathology. This highlights the impact of organic acids on neurology and offers perspectives on antioxidant therapy (Wajner, Latini, Wyse, & Dutra-filho, 2004).
Oxidative Stress Phenomena
Oxidative stress, involving reactive oxygen species (ROS), plays a dual role as both deleterious and beneficial species. The study of ROS and antioxidants is crucial for understanding oxidative stress in biological systems, implicating carboxylic acids in various diseases and aging processes (Kohen & Nyska, 2002).
Origin of Life and Carboxylic Acids
Studies of interactions between nucleic acid bases and minerals suggest carboxylic acids' role in prebiotic chemistry, with implications for understanding the origin of life. This demonstrates the relevance of carboxylic acids in early chemical evolutionary processes (Michálková & Leszczynski, 2011).
Regulation of Multienzyme Complexes
Research on the selective inhibition of 2-oxo acid dehydrogenase complexes by synthetic analogs of 2-oxo acids highlights the significance of carboxylic acids in metabolic regulation, offering insights into correcting pathologies through metabolic modulation (Artiukhov, Graf, & Bunik, 2016).
Safety And Hazards
“(Carboxymethoxy)aminoacetic acid” is classified as a hazardous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H318, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
2-(carboxymethoxyamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMSKWWJTAFUAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ONC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443329 |
Source


|
| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Carboxymethoxy)amino](oxo)acetic acid | |
CAS RN |
177902-90-8 |
Source


|
| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)


![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)




![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


